N-(5-chloro-2-methoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a sulfanyl acetamide derivative featuring a 1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazine core. The compound is substituted with a 5-chloro-2-methoxyphenyl group at the acetamide nitrogen and a 7-fluoro substituent on the benzothiadiazine ring.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O4S2/c1-25-13-5-2-9(17)6-12(13)19-15(22)8-26-16-20-11-4-3-10(18)7-14(11)27(23,24)21-16/h2-7H,8H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNUKFDDAKTTDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the 5-chloro-2-methoxyphenyl intermediate: This can be achieved through chlorination and methoxylation of a suitable phenyl precursor.
Synthesis of the 7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazine intermediate:
Coupling reaction: The two intermediates are coupled through a thioacetamide linkage under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioacetamide group may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study specific biological pathways or as a potential inhibitor of enzymes.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide would depend on its specific molecular targets. Generally, compounds of this nature may interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or interference with signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Heterocyclic Cores and Substituents
The compound’s benzothiadiazine core distinguishes it from analogs with alternative heterocyclic systems. Key structural comparisons include:
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article synthesizes the available literature regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A chloro-substituted methoxyphenyl group.
- A benzothiadiazin moiety with a fluorine atom and a dioxo group.
- A sulfanyl linkage to an acetamide functional group.
This structural composition is crucial for its interaction with biological targets.
Biological Activity Overview
Research indicates that the biological activity of this compound is primarily influenced by its chemical structure. The presence of halogenated phenyl rings enhances lipophilicity, facilitating cellular membrane penetration and subsequent biological interactions.
Antimicrobial Activity
Studies have demonstrated that related compounds with similar structures exhibit significant antimicrobial properties. For instance, compounds bearing chloroacetamide groups have shown effectiveness against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
- Gram-negative bacteria : Escherichia coli, although with reduced efficacy compared to Gram-positive strains.
- Fungi : Moderate activity against Candida albicans has also been reported .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Type | Target Organisms | Efficacy Level |
|---|---|---|
| Chloroacetamides | Staphylococcus aureus | High |
| Chloroacetamides | MRSA | High |
| Chloroacetamides | Escherichia coli | Moderate |
| Chloroacetamides | Candida albicans | Moderate |
Antitumor Activity
Recent studies have explored the antitumor potential of compounds structurally related to this compound. In vitro assays on various cancer cell lines (e.g., A549 lung cancer cells) have shown promising results:
- Compounds exhibited cytotoxic effects with IC50 values indicating significant inhibition of cell proliferation.
- Mechanistic studies revealed that some derivatives bind preferentially to DNA, disrupting replication processes .
Table 2: Antitumor Activity in Cell Lines
| Compound Type | Cell Line | IC50 (µM) |
|---|---|---|
| Benzothiadiazine derivatives | A549 | 6.26 ± 0.33 |
| Benzothiadiazine derivatives | HCC827 | 20.46 ± 8.63 |
| Other derivatives | NCI-H358 | 16.00 ± 9.38 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Membrane Interaction : The lipophilic nature allows for efficient penetration through cell membranes.
- DNA Binding : Some studies suggest that these compounds may bind to DNA, leading to inhibition of replication and transcription processes.
- Enzyme Inhibition : Certain derivatives have shown strong inhibitory activity against key enzymes like acetylcholinesterase and urease .
Case Studies
A recent study synthesized various derivatives based on the benzothiadiazine scaffold and evaluated their biological activities:
- The synthesized compounds were tested for antibacterial and antitumor properties using standard protocols.
- Results indicated that modifications in substituents significantly influenced the potency and selectivity towards specific bacterial strains and tumor cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
